molecular formula C6H3ClF3N B1379509 4-Chloro-2,3,6-trifluoroaniline CAS No. 177785-44-3

4-Chloro-2,3,6-trifluoroaniline

Cat. No. B1379509
M. Wt: 181.54 g/mol
InChI Key: QQLHZZUOMSMLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,3,6-trifluoroaniline is a chemical compound with the molecular formula C6H3ClF3N . It has a molecular weight of 181.54 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-Chloro-2,3,6-trifluoroaniline is 1S/C6H3ClF3N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Chloro-2,3,6-trifluoroaniline is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

4-Chloro-2,3,6-trifluoroaniline has been utilized in the development of novel synthetic pathways and the exploration of reaction mechanisms. For instance, the compound has been involved in the regiospecific cyclization of vinyl trifluoromethyl ketones with hydrazine derivatives to obtain trifluoromethylated pyrazolyl-pyrimidines, showcasing its versatility in facilitating the synthesis of heterocyclic compounds with potential biological activity (Zanatta et al., 2003).

Material Science

In material science, the study of the adsorption properties of trihalogenated anilines, including 4-Chloro-2,3,6-trifluoroaniline, onto graphene and fullerene-like nanocages, has provided insights into the design of nanomaterial-based sensors for detecting these compounds via surface-enhanced Raman scattering (SERS). This highlights its potential application in environmental monitoring and the development of sensitive analytical methods (J. S. Al-Otaibi et al., 2021).

Environmental Studies

Research into the anaerobic degradation of related nitroaromatic compounds by microbial strains has shed light on the potential bioremediation strategies for pollutants. Although 4-Chloro-2,3,6-trifluoroaniline specifically was not mentioned, studies on similar compounds suggest that understanding the microbial degradation pathways of halogenated anilines is crucial for developing effective environmental decontamination techniques (H. D. Duc, 2019).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-chloro-2,3,6-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLHZZUOMSMLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3,6-trifluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,3,6-trifluoroaniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,3,6-trifluoroaniline
Reactant of Route 3
4-Chloro-2,3,6-trifluoroaniline
Reactant of Route 4
Reactant of Route 4
4-Chloro-2,3,6-trifluoroaniline
Reactant of Route 5
Reactant of Route 5
4-Chloro-2,3,6-trifluoroaniline
Reactant of Route 6
4-Chloro-2,3,6-trifluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.